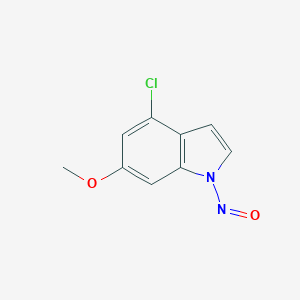
1H-Indole, 4-chloro-6-methoxy-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 4-chloro-6-methoxy-1-nitroso-, also known as CMI, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMI has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism Of Action
The mechanism of action of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is not fully understood, but it is thought to involve the generation of reactive oxygen species and nitric oxide. These molecules can interact with various cellular components, leading to changes in cellular signaling pathways and gene expression.
Biochemical And Physiological Effects
1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of protein kinase activity, and the inhibition of DNA synthesis. 1H-Indole, 4-chloro-6-methoxy-1-nitroso- has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
1H-Indole, 4-chloro-6-methoxy-1-nitroso- offers several advantages for lab experiments, including its stability and ease of use as a fluorescent probe. However, 1H-Indole, 4-chloro-6-methoxy-1-nitroso- also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
Future research on 1H-Indole, 4-chloro-6-methoxy-1-nitroso- could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer treatment and other diseases. Additionally, new methods for synthesizing 1H-Indole, 4-chloro-6-methoxy-1-nitroso- and related compounds could be developed to improve their utility in scientific research.
Synthesis Methods
1H-Indole, 4-chloro-6-methoxy-1-nitroso- can be synthesized through a multi-step process involving the reaction of 4-chloro-1H-indole with methoxyamine hydrochloride, followed by nitrosation with sodium nitrite and hydrochloric acid. The resulting product is purified through recrystallization to yield pure 1H-Indole, 4-chloro-6-methoxy-1-nitroso-.
Scientific Research Applications
1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in living cells, as a nitric oxide donor for investigating the role of nitric oxide in biological systems, and as a potential therapeutic agent for cancer treatment.
properties
CAS RN |
147359-16-8 |
|---|---|
Product Name |
1H-Indole, 4-chloro-6-methoxy-1-nitroso- |
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1-nitrosoindole |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-8(10)7-2-3-12(11-13)9(7)5-6/h2-5H,1H3 |
InChI Key |
HNWPQXPOZZPLHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN2N=O)C(=C1)Cl |
Canonical SMILES |
COC1=CC2=C(C=CN2N=O)C(=C1)Cl |
Other CAS RN |
147359-16-8 |
synonyms |
NITROSATED4-CHLORO-6-METHOXYINDOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



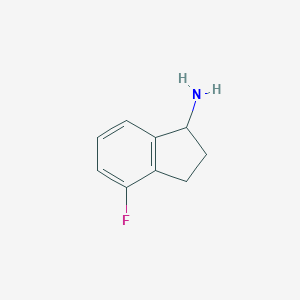


![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
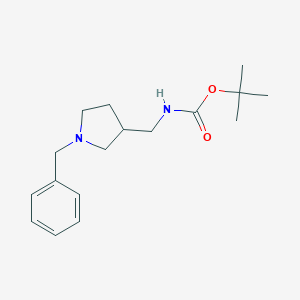
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

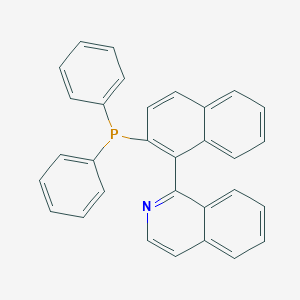
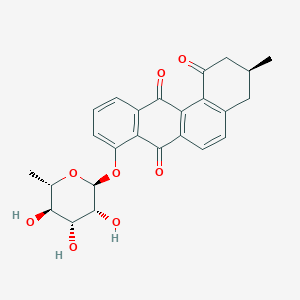

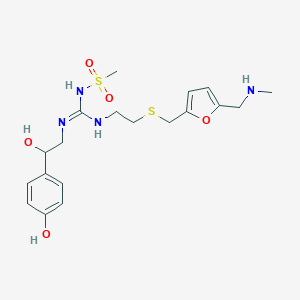
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)